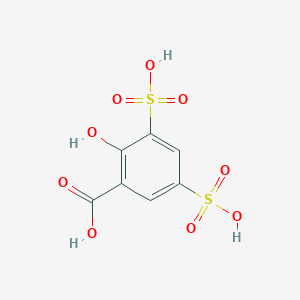
2-Methyl-4-phenylbut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenylbut-2-en-1-ol is an organic compound with the molecular formula C11H14O. It is an alcohol with a phenyl group and a double bond in its structure, making it a versatile compound in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-4-phenylbut-2-en-1-ol can be synthesized through several methods. One common method involves the Grignard reaction, where a benzylmagnesium halide reacts with isobutylene oxide . The reaction typically occurs under anhydrous conditions to prevent the Grignard reagent from reacting with water.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Grignard reactions. The process requires careful control of temperature and pressure to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-phenylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-phenylbut-2-en-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fragrances and flavors due to its aromatic properties
Wirkmechanismus
The mechanism of action of 2-Methyl-4-phenylbut-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The double bond and phenyl group contribute to its stability and reactivity in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-3-buten-2-ol: Similar structure but lacks the methyl group at the second position.
Methyl cinnamic alcohol: Similar structure but with a different arrangement of the double bond and phenyl group.
Methyl styryl carbinol: Similar structure but with variations in the position of the double bond and phenyl group
Uniqueness
2-Methyl-4-phenylbut-2-en-1-ol is unique due to the presence of both a methyl group and a phenyl group, which influence its reactivity and applications. The combination of these functional groups makes it a valuable compound in organic synthesis and various industrial applications.
Eigenschaften
CAS-Nummer |
58732-17-5 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-methyl-4-phenylbut-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 |
InChI-Schlüssel |
KGLSALQMUKUVFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC=CC=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


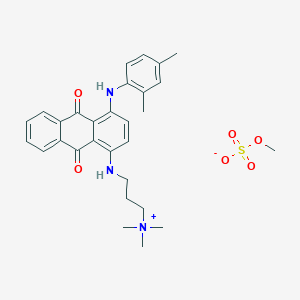
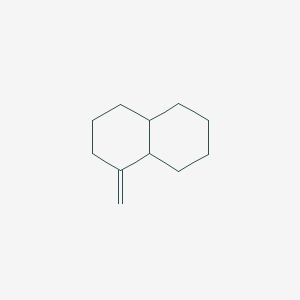
![2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14621686.png)
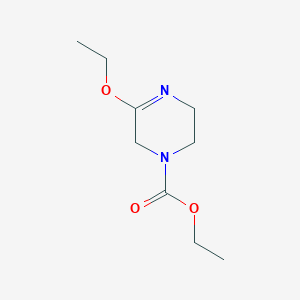
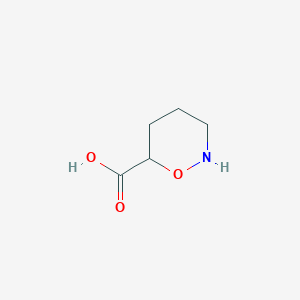
![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
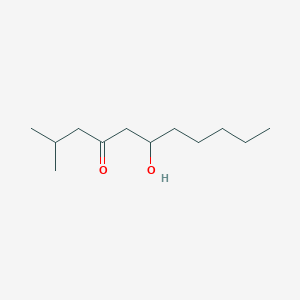
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
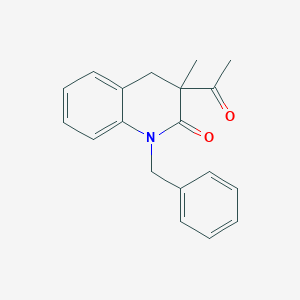
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)
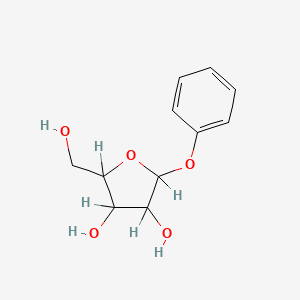
![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)
